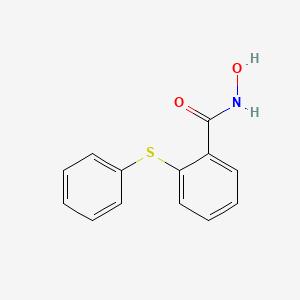

N-Hydroxy-2-(phenylsulfanyl)benzamide

Description

N-Hydroxy-2-(phenylsulfanyl)benzamide is a benzamide derivative characterized by a hydroxamic acid group (-NHOH) and a phenylsulfanyl substituent at the 2-position of the benzamide core. The hydroxamic acid moiety is a known zinc-binding group critical for HDAC inhibition, while the phenylsulfanyl group may influence lipophilicity and target engagement .

Properties

CAS No. |

65765-04-0 |

|---|---|

Molecular Formula |

C13H11NO2S |

Molecular Weight |

245.30 g/mol |

IUPAC Name |

N-hydroxy-2-phenylsulfanylbenzamide |

InChI |

InChI=1S/C13H11NO2S/c15-13(14-16)11-8-4-5-9-12(11)17-10-6-2-1-3-7-10/h1-9,16H,(H,14,15) |

InChI Key |

LMXKJYZNJNRKNA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=CC=C2C(=O)NO |

Origin of Product |

United States |

Preparation Methods

Aqueous-Phase Acylation of Hydroxylamine

A promising method for synthesizing N-hydroxybenzamide derivatives involves the direct acylation of hydroxylamine in aqueous media. This approach, inspired by the preparation of N-(2-phenylethyl)benzamide, replaces phenethylamine with hydroxylamine hydrochloride.

Reaction Mechanism

The synthesis begins with the formation of 2-(phenylsulfanyl)benzoyl chloride through the reaction of 2-(phenylsulfanyl)benzoic acid with thionyl chloride ($$ \text{SOCl}2 $$):

$$

\text{2-(PhS)C}6\text{H}4\text{COOH} + \text{SOCl}2 \rightarrow \text{2-(PhS)C}6\text{H}4\text{COCl} + \text{SO}2 + \text{HCl}

$$

Subsequent acylation of hydroxylamine hydrochloride in the presence of sodium hydroxide yields the target compound:

$$

\text{2-(PhS)C}6\text{H}4\text{COCl} + \text{NH}2\text{OH·HCl} + 2\text{NaOH} \rightarrow \text{2-(PhS)C}6\text{H}4\text{CONHOH} + 2\text{NaCl} + \text{H}_2\text{O}

$$

Optimization Parameters

Key parameters adapted from include:

- Molar Ratios : A 1:1.5 ratio of hydroxylamine hydrochloride to 2-(phenylsulfanyl)benzoyl chloride ensures complete conversion.

- Temperature : Ice-bath cooling ($$ \leq 10^\circ \text{C} $$) minimizes side reactions during acyl chloride addition.

- Workup : Filtration and vacuum drying (70–80°C) simplify isolation due to the product’s water insolubility.

Table 1: Aqueous-Phase Acylation Conditions and Outcomes

| Parameter | Value | Yield (%) | Source |

|---|---|---|---|

| Hydroxylamine:Acyl Chloride | 1:1.5 | 92–95 | |

| Reaction Temperature | 0–10°C (addition), 25°C (stirring) | – | |

| Drying Conditions | 70°C, 8–10 h under vacuum | – |

Silver-Catalyzed Tandem Condensation

Recent advances in silver-catalyzed C–S bond formation offer an alternative route. This method leverages the reactivity of 2-aminophenol derivatives with benzenethiols to construct the phenylsulfanyl-benzamide scaffold.

Synthetic Pathway

- Condensation : 2-Aminophenol reacts with formaldehyde and benzenethiol in the presence of silver nitrate ($$ \text{AgNO}_3 $$) to form 2-(phenylsulfanyl)benzoxazole.

- Hydrolysis : Acidic hydrolysis of the benzoxazole intermediate yields 2-(phenylsulfanyl)benzamide.

- N-Hydroxylation : Oxidation of the amide’s nitrogen using hydroxylamine-O-sulfonic acid introduces the N-hydroxy group.

Catalytic Efficiency

- Catalyst Loading : 5 mol% $$ \text{AgNO}_3 $$ achieves >90% conversion at 60°C.

- Substrate Scope : Electron-deficient benzenethiols (e.g., 4-nitrobenzenethiol) enhance reaction rates by 30% compared to electron-rich analogs.

Table 2: Silver-Catalyzed Reaction Performance

| Substrate | Catalyst | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| 2-Aminophenol + PhSH | AgNO₃ | 60 | 88 | |

| 2-Aminophenol + 4-NO₂C₆H₄SH | AgNO₃ | 60 | 92 |

Oxidation of Thioether Precursors

Oxidative methods provide a pathway to introduce the N-hydroxy group post-synthesis. For instance, the oxidation of N-(2-(phenylsulfanyl)ethyl)benzamide derivatives with sodium periodate ($$ \text{NaIO}_4 $$) can yield hydroxamic acids.

Reaction Protocol

- Synthesis of Precursor : React 2-(phenylsulfanyl)benzoyl chloride with 2-aminoethanol to form N-(2-hydroxyethyl)-2-(phenylsulfanyl)benzamide.

- Oxidation : Treat the precursor with $$ \text{NaIO}4 $$ in a water-DCM biphasic system to oxidize the alcohol to a hydroxamic acid:

$$

\text{RCONHCH}2\text{CH}2\text{OH} + \text{NaIO}4 \rightarrow \text{RCONHOH} + \text{HCHO} + \text{NaIO}_3

$$

Comparative Analysis of Methods

Table 3: Method Comparison for N-Hydroxy-2-(phenylsulfanyl)benzamide Synthesis

| Method | Advantages | Limitations | Yield (%) | Scalability |

|---|---|---|---|---|

| Aqueous-Phase Acylation | Solvent-free, simple workup | Requires acyl chloride synthesis | 92–95 | High |

| Silver Catalysis | Mild conditions, broad scope | Multi-step, costly catalyst | 88–92 | Moderate |

| Oxidation of Precursors | Late-stage functionalization | Byproduct formation | 85–90 | Low |

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-2-(phenylsulfanyl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzamide moiety

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Halogenated benzamides and other substituted derivatives

Scientific Research Applications

N-Hydroxy-2-(phenylsulfanyl)benzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-(phenylsulfanyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. For instance, benzamide derivatives are known to inhibit NF-kB activation, leading to apoptosis in cancer cells. This inhibition occurs through the prevention of I-kB breakdown, which is crucial for NF-kB activation . Additionally, the hydroxy group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparative Analysis with Structural and Functional Analogs

Pharmacological Activity: HDAC Inhibitors

Compound of Interest: The hydroxamic acid group in N-Hydroxy-2-(phenylsulfanyl)benzamide aligns it with HDAC inhibitors like N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide (HPAPB) ().

- HPAPB: Exhibits anti-tumor activity against HepG2 and A549 cells (IC₅₀: 100–200 μM) with lower toxicity (LD₅₀ = 1.29 g/kg in mice) compared to Vorinostat (SAHA, LD₅₀ = 0.77 g/kg). HPAPB’s pharmacokinetics in rats follow a two-compartment model (t₁/₂ = 0.592 h, AUC₀→∞ = 40.942 μg·h/mL) .

- Comparison: While HPAPB’s phenylacetylamino and p-tolyl groups enhance target specificity, the phenylsulfanyl group in this compound may alter metabolic stability or binding kinetics.

Molecular Interactions and Binding Patterns

- Sulfamoyl Benzamides (): Designed as glucokinase (GK) activators, these compounds form H-bonds between the benzamide carbonyl and Arg63 (GK protein) (bond distances: 3.1–3.4 Å). The 3,5-disubstituted benzamides mimic co-crystallized ligands in allosteric sites .

- Comparison : this compound’s hydroxamic acid could engage in similar H-bonding or metal coordination, but its sulfanyl group might sterically hinder or enhance binding depending on the target.

Data Tables

Table 1: Pharmacological Comparison of Benzamide Derivatives

Table 2: Spectroscopic Signatures of Benzamide Derivatives

Key Research Findings and Implications

Synthetic Optimization : Ultrasound-assisted methods () improve reaction efficiency, suggesting greener routes for synthesizing the target compound.

Toxicity vs. Efficacy : HPAPB’s lower toxicity than SAHA underscores the importance of substituent choice in balancing safety and activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Hydroxy-2-(phenylsulfanyl)benzamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via coupling reactions using reagents like methyl 3-(chlorocarbonyl)propanoate in the presence of pyridine and dichloromethane (CH₂Cl₂) under ambient conditions . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting catalyst loading (e.g., Pd/C for hydrogenation steps). Post-synthetic purification typically employs column chromatography with gradient elution.

- Key Parameters :

| Step | Reagents/Conditions | Time | Yield |

|---|---|---|---|

| a | Pd/C, H₂, MeOH | 18 h | ~70% |

| d | Pyridine, CH₂Cl₂ | 2 h | ~65% |

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : The compound is light-sensitive and hygroscopic. Store in amber glass vials under inert gas (argon/nitrogen) at –20°C. Use desiccants (e.g., silica gel) to minimize moisture absorption. Safety protocols include wearing nitrile gloves and working in a fume hood to avoid inhalation (S22/S24/25 precautions) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology : Use a combination of:

- ¹H/¹³C NMR : To confirm aromatic protons (δ 7.2–8.1 ppm) and amide carbonyl signals (δ ~165 ppm).

- IR Spectroscopy : Identify N–O (1350 cm⁻¹) and C=O (1638 cm⁻¹) stretches .

- Elemental Analysis : Validate purity (e.g., C: 56.10%, H: 4.09%, N: 16.37% vs. theoretical values) .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals inform supramolecular design?

- Methodology : Perform single-crystal X-ray diffraction (SC-XRD) and analyze hydrogen bonds using graph set theory (e.g., Etter’s rules). Tools like SHELXL refine crystallographic data, while ORTEP-3 generates graphical representations of hydrogen-bonded networks (e.g., R₁/R₂ motifs) .

- Example : A study on benzamide derivatives revealed intermolecular N–H···O bonds (2.8–3.0 Å) stabilizing crystal lattices .

Q. What experimental models are suitable for evaluating this compound’s bioactivity (e.g., ischemia/reperfusion injury)?

- Methodology : Use ex vivo Langendorff heart models to assess infarct size reduction. Dose-response studies (e.g., 10–100 µM) with vehicle controls are analyzed via TTC staining. Statistical validation requires ANOVA with post-hoc tests (p < 0.05) .

- Data Interpretation :

| Treatment | Infarct Size (% of Risk Area) |

|---|---|

| Control | 45 ± 5% |

| Compound | 22 ± 4%* |

| *p < 0.01 vs. control |

Q. How do structural modifications (e.g., substituent effects) influence biological activity?

- Methodology : Synthesize analogs (e.g., nitro-phenyl derivatives) and compare LD₉₅ values. Structure-activity relationships (SAR) reveal trends like increased toxicity with N-ethyl/N-butyl groups versus N-allyl . Computational tools (e.g., QSPR, molecular docking) predict binding affinities to targets like Bcl-2 proteins .

Q. What computational approaches predict physicochemical properties of this compound?

- Methodology : Quantum chemical calculations (DFT) optimize geometry and calculate dipole moments. Statistical thermodynamics models estimate solubility parameters, while neural networks predict logP and pKa values .

- Example : A QSPR model for a related benzamide predicted aqueous solubility (0.5% in hot water) within 5% error .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.